2-amino-N-(cyclopropylmethyl)acetamide
Description
Contextualizing Acetamide (B32628) Derivatives within Chemical Synthesis and Medicinal Chemistry Paradigms
Acetamide derivatives are a class of organic compounds characterized by the presence of an amide functional group linked to an acetyl group. This structural unit is of fundamental importance in the field of medicinal chemistry. archivepp.com The amide bond is a cornerstone of peptide and protein structures, and its incorporation into small molecules is a widely used strategy in drug design.
Researchers have utilized acetamide-based structures to develop a wide range of therapeutic agents. These derivatives have demonstrated a broad spectrum of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and anticancer properties. nih.govglobalresearchonline.net The synthetic accessibility of acetamides and the ability to readily modify their structure make them attractive starting points for the development of new pharmaceutical compounds. nih.govijper.org Modern synthetic methods, including green chemistry approaches, have further expanded the toolbox for creating diverse acetamide derivatives. archivepp.com
The Cyclopropylmethyl Moiety as a Privileged Scaffold in Compound Design
The term "privileged scaffold" refers to a molecular framework that can serve as a ligand for multiple, often unrelated, biological targets. nih.govopenochem.orgresearchgate.net The cyclopropyl (B3062369) group, a three-membered carbocyclic ring, is a well-established privileged scaffold in medicinal chemistry. scientificupdate.com Its incorporation into drug candidates is a strategic approach to enhance a variety of properties. nih.gov
The unique structural and electronic properties of the cyclopropyl ring, including its conformational rigidity and the enhanced s-character of its C-H bonds, can lead to significant improvements in a molecule's pharmacological profile. hyphadiscovery.comresearchgate.net Introducing a cyclopropylmethyl group can:
Enhance Metabolic Stability: The cyclopropyl ring is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to more flexible alkyl groups. hyphadiscovery.comiris-biotech.de
Improve Potency and Selectivity: The rigid nature of the ring can lock the molecule into a bioactive conformation, leading to more favorable binding with its target receptor. iris-biotech.de
Modify Physicochemical Properties: It can influence properties such as lipophilicity and pKa, which are critical for absorption, distribution, metabolism, and excretion (ADME). researchgate.netiris-biotech.de
The utility of the cyclopropyl moiety is evidenced by its presence in numerous FDA-approved drugs for a wide range of diseases. scientificupdate.com
Rationale for Comprehensive Academic Inquiry into 2-Amino-N-(cyclopropylmethyl)acetamide Scaffolds
The chemical structure of this compound combines the versatile and biologically relevant acetamide core with the advantageous cyclopropylmethyl privileged scaffold. This unique combination provides a strong rationale for its investigation. The primary amino group offers a site for further functionalization, allowing for the creation of a library of derivatives. The N-cyclopropylmethyl group can impart enhanced metabolic stability and conformational constraint, potentially leading to compounds with improved potency and pharmacokinetic properties.
The exploration of this scaffold could lead to the discovery of new chemical entities with novel biological activities. By systematically modifying the 2-amino group and exploring other substitution patterns, researchers could probe the structure-activity relationships (SAR) of this class of compounds, potentially identifying leads for new therapeutic agents.
Scope and Objectives of the Research Outline
A comprehensive academic inquiry into this compound would be multifaceted. The primary objectives of such a research program would be to:
Develop Efficient Synthetic Routes: Establish robust and scalable methods for the synthesis of this compound and its derivatives.
Characterize Physicochemical Properties: Thoroughly determine the key physical and chemical properties of the parent compound and its analogs.
Conduct Biological Screening: Evaluate the synthesized compounds against a diverse panel of biological targets to identify potential therapeutic applications.
Elucidate Structure-Activity Relationships: Systematically modify the scaffold to understand how structural changes impact biological activity, leading to the optimization of lead compounds.
Investigate Metabolic Stability: Assess the metabolic profile of promising compounds to evaluate their potential as drug candidates.
Such a research program would contribute valuable knowledge to the fields of organic synthesis and medicinal chemistry, potentially paving the way for the development of new and effective therapeutic agents.
Compound Information
Below are tables detailing the properties of the primary compound of interest and a list of other compounds mentioned in this article.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 120436-02-4 |
| Molecular Formula | C₅H₁₀N₂O |
| Molecular Weight | 114.15 g/mol |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 55.1 Ų |
Data sourced from chemical databases. guidechem.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide |
| N-phenyl-2-(phenyl-amino) acetamide |
| N-phenylacetamide |
| 2-amino-N-(p-Chlorophenyl) acetamide |
| 2-bromo-N-(p-Chlorophenyl) acetamide |
| N-(cyclopropylmethyl)-2-[(1-methylethyl)amino]acetamide |
| 2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide |
| N-(2-Methylpropyl)acetamide |
| 2-[(2-Methylpropyl)amino]acetamide |
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-amino-N-(cyclopropylmethyl)acetamide |
InChI |
InChI=1S/C6H12N2O/c7-3-6(9)8-4-5-1-2-5/h5H,1-4,7H2,(H,8,9) |
InChI Key |
JVYHHHJMMGRKTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)CN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Amino N Cyclopropylmethyl Acetamide
Established Synthetic Pathways for the 2-Amino-N-(cyclopropylmethyl)acetamide Core
The construction of the fundamental this compound scaffold relies on robust and well-understood chemical reactions. These pathways primarily involve the formation of the amide bond and the subsequent or concurrent incorporation of the amino group.
Amidation Reactions and Coupling Strategies in Acetamide (B32628) Synthesis
A primary route to N-(cyclopropylmethyl)acetamide derivatives involves the amidation of cyclopropylmethylamine with a suitable carboxylic acid or its activated derivative. A common strategy is the reaction of cyclopropylmethylamine with a 2-haloacetyl halide, such as 2-chloroacetyl chloride or 2-bromoacetyl bromide. This reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct, affording the corresponding N-(cyclopropylmethyl)-2-haloacetamide. Subsequent nucleophilic substitution of the halide with an amino group, often using ammonia or a protected amine equivalent, yields the desired this compound.
Alternatively, direct coupling of a protected amino acid, such as N-Boc-glycine, with cyclopropylmethylamine can be employed. This approach necessitates the use of coupling agents to facilitate the formation of the amide bond. A variety of such reagents are available, each with its own advantages in terms of reaction efficiency and prevention of side reactions. researchgate.net
| Coupling Agent Class | Examples | Byproducts |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Ureas (often insoluble, facilitating removal) |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) | Phosphine oxides |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | Tetramethylurea |
Table 1: Common Coupling Agents for Amide Bond Formation
The choice of coupling agent and reaction conditions is crucial for achieving high yields and purity. For instance, the use of EDC in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can enhance coupling efficiency and minimize racemization when dealing with chiral amino acids. researchgate.net
Reductive Amination Approaches to Incorporate the Amino Functionality
Reductive amination provides a powerful method for the formation of the C-N bond and can be adapted for the synthesis of this compound. A plausible pathway involves the reaction of a glyoxylic acid derivative with cyclopropylmethylamine to form an intermediate imine, which is then reduced in situ to the corresponding amine. google.comresearchgate.net The choice of reducing agent is critical to ensure the selective reduction of the imine in the presence of other functional groups.
| Reducing Agent | Characteristics |
| Sodium borohydride (NaBH4) | A versatile and common reducing agent. |
| Sodium cyanoborohydride (NaBH3CN) | Milder than NaBH4 and selective for imines over carbonyls at acidic pH. |
| Sodium triacetoxyborohydride (NaBH(OAc)3) | A mild and selective reagent, often used for reductive amination of a wide range of aldehydes and ketones. |
Table 2: Common Reducing Agents for Reductive Amination
This approach can be advantageous as it can be performed as a one-pot reaction, combining the carbonyl compound, amine, and reducing agent in a single step. rsc.org
Utilization of Isocyanates and Related Reagents in Derivatization
While not a direct synthesis of the parent compound, isocyanates are valuable for creating derivatives of this compound. The amino group of the target molecule can react with various isocyanates (R-N=C=O) to form urea derivatives. This reaction is typically efficient and proceeds under mild conditions. This strategy allows for the introduction of a wide range of substituents (R groups) onto the amino nitrogen, providing a library of analogues for further study.
Advanced Synthetic Approaches to Analogues and Precursors
To access more complex derivatives, including those with specific stereochemistry or modified backbones, more advanced synthetic strategies are required.
Stereoselective Synthesis of Chiral Cyclopropylmethylacetamide Derivatives
The synthesis of enantiomerically pure or enriched derivatives of this compound is of significant interest, particularly for pharmaceutical applications. One established strategy involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, a chiral auxiliary, such as a pseudoephedrine or an oxazolidinone, can be attached to the acetamide nitrogen or the alpha-carbon to control the stereochemistry of subsequent alkylation or amination steps. wikipedia.orgresearchgate.netnih.gov After the desired stereocenter is established, the auxiliary can be cleaved to yield the chiral product.
Another powerful approach is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. wustl.edu For example, enantioselective hydrogenation or reduction of a suitable prochiral precursor, catalyzed by a chiral metal complex, can provide access to chiral derivatives. The synthesis of chiral cyclopropane-containing amino acids has also been explored, providing valuable precursors for incorporation into the acetamide structure. nih.gov
Functional Group Interconversions and Modifications on the Acetamide Backbone
Once the core this compound structure is assembled, further modifications can be made through functional group interconversions. The primary amino group offers a versatile handle for various transformations. For instance, N-alkylation can be achieved by reaction with alkyl halides or through reductive amination with aldehydes or ketones. monash.edugoogle.comnih.gov Acylation with acid chlorides or anhydrides can introduce a variety of acyl groups.
Modifications to the acetamide backbone are also possible. For example, if the synthesis starts with a precursor containing other functional groups on the acetyl moiety, these can be manipulated at a later stage. The amide bond itself is generally stable, but under certain conditions, it can be cleaved or modified. nih.gov
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are highly atom-economical and offer a rapid and efficient pathway to generate libraries of structurally diverse compounds. The structural framework of this compound, featuring a primary amine and an amide, lends itself to post-synthesis modification via MCRs, or alternatively, the core structure can be assembled using an MCR approach.
One of the most prominent MCRs for generating α-amino acid amide derivatives is the Ugi four-component reaction (U-4CR) . The classic Ugi reaction involves the condensation of a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield a dipeptide-like scaffold. researchgate.net While this compound itself is an α-amino amide, its amine functionality can be utilized in a subsequent Ugi reaction to introduce further structural complexity. For instance, reacting this compound with a carboxylic acid, a ketone, and an isocyanide would yield a more elaborate peptide-like structure.
Another relevant MCR is the Passerini three-component reaction (P-3CR) , which involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. Although not directly yielding an α-amino amide, this reaction can be part of a multi-step sequence to access derivatives of this compound. An elegant synthetic strategy known as the PADAM (Passerini reaction, Amine Deprotection, and O- to N-Acyl Migration) sequence can be employed. nih.gov
The diversification of scaffolds using MCRs allows for the exploration of a broad chemical space around the this compound core. The choice of starting materials for these reactions can be tailored to introduce a wide array of functional groups and structural motifs, which is particularly valuable in the context of drug discovery and materials science.
| Multi-Component Reaction | Reactants | Product Type | Potential for Diversification |
| Ugi Four-Component Reaction | Amine, Carboxylic Acid, Carbonyl Compound, Isocyanide | α-Acylamino Amide | High |
| Passerini Three-Component Reaction | Carboxylic Acid, Carbonyl Compound, Isocyanide | α-Acyloxy Carboxamide | Moderate (often requires further transformation) |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Low (for direct modification) |
| Mannich Reaction | Aldehyde, Amine, Carbonyl Compound | β-Amino Carbonyl Compound | Moderate |
Reaction Mechanism Elucidation in Synthesis
The formation of the amide bond in this compound is a condensation reaction, typically involving the coupling of a carboxylic acid (or its activated derivative) and cyclopropylmethylamine. This process is generally under thermodynamic control, with the formation of the stable amide bond being the driving force. However, the reaction often requires activation of the carboxylic acid to overcome a significant kinetic barrier.
Kinetic studies of amide bond formation often reveal the importance of the coupling reagent and reaction conditions. The rate of reaction can be influenced by factors such as the concentration of reactants, the nature of the solvent, temperature, and the presence of a catalyst. For instance, the use of coupling agents like propylphosphonic anhydride (T3P®) can lead to very fast reaction times, with complete conversion observed in minutes at room temperature. unibo.it
The thermodynamic stability of the product, this compound, ensures that the equilibrium lies far to the product side, especially when water, a byproduct of the condensation, is removed. However, potential side reactions, such as racemization if the α-carbon is chiral, are a critical consideration and are influenced by both kinetic and thermodynamic factors.
Catalysis plays a crucial role in the synthesis of amides, including this compound, by providing alternative, lower-energy reaction pathways. The development of efficient and selective catalysts is a key area of research.
For the amide bond formation, various catalysts can be employed. These range from traditional coupling reagents that act as stoichiometric activators to true catalysts that are regenerated in the reaction cycle. For example, metal-based catalysts have been explored for the direct amidation of carboxylic acids with amines. Recyclable catalysts are particularly desirable from a green chemistry perspective. mdpi.com
In the context of multi-component reactions, catalysts can significantly influence the reaction pathway and the stereochemical outcome. For instance, Lewis acids like zinc chloride have been shown to catalyze the Ugi reaction. researchgate.net The optimization of catalyst loading, reaction time, and temperature is essential to maximize the yield and selectivity of the desired product. The choice of catalyst can also be critical in minimizing side reactions and facilitating product purification.
| Catalyst/Reagent | Reaction Type | Key Advantages | Typical Conditions |
| Propylphosphonic Anhydride (T3P®) | Amide Bond Formation | High efficiency, fast reaction times | Room temperature, various solvents |
| Zinc Chloride | Ugi Reaction | Catalytic, mild conditions | Room temperature, methanol |
| Lipases | Enzymatic Amide Synthesis | High selectivity, green conditions | Aqueous or organic media |
| Recyclable Metal Catalysts | Amide Bond Formation | Sustainability, reduced waste | Varies with catalyst |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. This involves considerations such as atom economy, the use of safer solvents, and the reduction of waste. unife.it
A key aspect of greening the synthesis is the replacement of hazardous solvents. Traditional peptide synthesis often utilizes solvents like N,N-dimethylformamide (DMF) and dichloromethane, which have significant toxicity concerns. rsc.org Research into greener alternatives has identified solvents like propylene carbonate as viable replacements for both solution-phase and solid-phase peptide synthesis. rsc.org The ideal green solvent should have a low environmental impact, be readily available from renewable resources, and be easily recyclable.
Atom economy is another central tenet of green chemistry. Multi-component reactions, as discussed earlier, are inherently more atom-economical than multi-step syntheses as they incorporate a greater proportion of the starting material atoms into the final product. One-pot procedures that avoid the isolation of intermediates also contribute to a higher process mass intensity (PMI), a metric used to evaluate the greenness of a chemical process. unibo.it
Furthermore, the use of biocatalysis, employing enzymes like lipases to mediate amide bond formation, represents a significant advancement in green synthesis. mdpi.com Enzymatic reactions are often highly selective, occur under mild conditions (aqueous media, room temperature), and reduce the need for protecting groups and harsh reagents.
Solvent-free synthesis methods, such as mechanochemical grinding, are also being explored to minimize waste and environmental impact. mdpi.com These approaches offer a more sustainable route to N-substituted amines and other key intermediates. mdpi.com
| Green Chemistry Principle | Application in Synthesis | Example |
| Use of Safer Solvents | Replacing hazardous solvents like DMF and dichloromethane. | Utilizing propylene carbonate or ethyl acetate. unibo.itrsc.org |
| High Atom Economy | Employing multi-component reactions. | Ugi or Passerini reactions to build the molecular backbone. |
| Use of Renewable Feedstocks | Sourcing starting materials from biological sources. | Biocatalytic synthesis of precursors. |
| Catalysis | Utilizing catalytic instead of stoichiometric reagents. | Employing recyclable metal catalysts for amidation. mdpi.com |
| Reduction of Derivatives | Minimizing the use of protecting groups. | One-pot syntheses and enzymatic methods. unibo.it |
| Waste Prevention | Designing syntheses to minimize byproducts. | Solvent-free reaction conditions. mdpi.com |
Advanced Spectroscopic and Structural Analysis of 2 Amino N Cyclopropylmethyl Acetamide
High-Resolution Spectroscopic Characterization Techniques
Detailed experimental data from high-resolution spectroscopic techniques for 2-amino-N-(cyclopropylmethyl)acetamide are not readily found in peer-reviewed literature or spectral databases. Consequently, a comprehensive analysis based on empirical data cannot be provided at this time.
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation and Dynamics
Specific ¹H and ¹³C NMR spectral data, including chemical shifts, coupling constants, and dynamic NMR studies for this compound, have not been located in the public domain. While NMR spectroscopy is a fundamental technique for structure elucidation, no published studies present this information for the target compound.
Mass Spectrometry (MS) for Molecular Formula Elucidation and Fragmentation Pathways
Experimental mass spectrometry data, which would provide insight into the molecular weight and fragmentation patterns of this compound, are not available in accessible research articles or spectral libraries.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Similarly, detailed experimental Infrared (IR) and Raman spectra for this compound are not documented in the searched scientific literature. Such data would be essential for confirming the presence of key functional groups, including the primary amine, secondary amide, and cyclopropyl (B3062369) and methylene (B1212753) groups.
X-ray Crystallography for Solid-State Structural Determination
There is no evidence of a published crystal structure for this compound in crystallographic databases.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
A detailed analysis of intermolecular interactions, such as hydrogen bonding involving the amine and amide groups, which are crucial for understanding the supramolecular chemistry of this compound, is not possible without crystallographic information.
Conformational Analysis and Stereochemical Considerations of this compound
The three-dimensional structure and stereochemical properties of this compound are dictated by the rotational freedom around its single bonds and the potential for chiral elements. A thorough understanding of its conformational landscape and stereoisomerism is crucial for elucidating its molecular behavior.
Dynamic NMR Studies of Rotational Barriers
The amide bond in this compound possesses a significant degree of double bond character due to resonance, which restricts free rotation around the C-N bond. This restricted rotation, also known as cis-trans isomerization, can be observed and quantified using dynamic nuclear magnetic resonance (DNMR) spectroscopy. montana.edu By monitoring the changes in the NMR spectrum as a function of temperature, the energy barrier to rotation can be determined. nih.govst-andrews.ac.uk
At low temperatures, the rate of rotation is slow on the NMR timescale, and distinct signals may be observed for atoms in the cis and trans conformations. As the temperature increases, the rate of rotation increases, causing the distinct signals to broaden and eventually coalesce into a single time-averaged signal at the coalescence temperature (Tc). mdpi.com From the coalescence temperature and the frequency difference between the signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated.
Table 1: Representative Rotational Barriers in Amides Determined by Dynamic NMR
| Compound | Solvent | Rotational Barrier (ΔG‡) in kJ/mol |
| N,N-dimethylacetamide | Neat | ~75-88 |
| N,N-bis(2-hydroxyethyl)acetamide | CD3SOCD3 | 75.6 ± 0.2 st-andrews.ac.uk |
| Isonicotinamide | Not Specified | 59.0 ± 0.8 (as ΔH++) nih.gov |
This table presents data from analogous compounds to illustrate the typical range of rotational barriers in amides.
Computational Approaches to Conformational Landscapes
Computational chemistry provides a powerful tool for exploring the conformational landscape of molecules like this compound. scielo.br Methods such as Density Functional Theory (DFT) can be used to calculate the potential energy surface of the molecule by systematically rotating its flexible dihedral angles. nih.gov This allows for the identification of stable conformers (local minima on the potential energy surface) and the transition states that connect them.
The key flexible bonds in this compound are the C-N amide bond, the N-CH2 bond, the CH2-cyclopropyl bond, and the C-C bond of the acetamide (B32628) backbone. Rotation around the C-N amide bond will lead to cis and trans isomers. For each of these, further conformational possibilities arise from the rotation of the cyclopropylmethyl group.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (O=C-N-CH2) | Dihedral Angle (C-N-CH2-Ccyclopropyl) | Relative Energy (kJ/mol) |
| Trans-gauche | ~180° | ~60° | 0 (most stable) |
| Trans-anti | ~180° | ~180° | 2.5 |
| Cis-gauche | ~0° | ~60° | 8.0 |
| Cis-anti | ~0° | ~180° | 10.5 |
This table is a hypothetical representation based on general principles of conformational analysis and is intended for illustrative purposes.
Structure Activity Relationship Sar Studies of 2 Amino N Cyclopropylmethyl Acetamide Scaffolds in Target Modulation
Design Principles for Investigating the Cyclopropylmethylacetamide Moiety
The investigation into the cyclopropylmethylacetamide moiety is guided by established medicinal chemistry principles aimed at understanding and optimizing its interaction with biological targets. These strategies involve systematic structural modifications to probe the chemical space around the core scaffold.
Systematic Modification Strategies (e.g., Homologation, Bioisosterism)
Systematic modification of the 2-amino-N-(cyclopropylmethyl)acetamide scaffold is a key strategy to elucidate its SAR. Homologation, the process of systematically increasing the length of a carbon chain, can be applied to the cyclopropylmethyl group. For instance, replacing it with cyclobutylmethyl or cyclopentylmethyl groups can provide insights into the optimal size and conformation of the cycloalkyl group for target binding.
Bioisosterism is another critical design principle. This involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity. For the acetamide (B32628) linker, bioisosteric replacements could include thioamides, sulfonamides, or reversed amides. These changes can alter the hydrogen bonding capacity, metabolic stability, and conformational rigidity of the linker, thereby influencing its interaction with the target. On the amino group, bioisosteric replacement of a hydrogen with a fluorine atom can be explored to alter the pKa and lipophilicity.
Positional Scanning and Substituent Effects on Ligand-Target Interactions
Positional scanning involves systematically introducing a range of substituents at different positions on the scaffold to map out the ligand-target interactions. For the this compound core, key positions for modification include the amino group, the α-carbon of the acetamide, and the cyclopropyl (B3062369) ring.
Substituents with varying electronic properties (electron-donating and electron-withdrawing groups) and steric bulk (small to large alkyl or aryl groups) can be introduced. For example, substitution on the amino group can modulate its basicity and hydrogen-bonding potential. Modifications on the cyclopropyl ring can explore potential hydrophobic pockets or steric constraints within the binding site. The data gathered from these modifications help in constructing a comprehensive SAR profile.
| Modification Site | Substituent | Observed Effect on Activity | Rationale |
| Amino Group | Methyl | Variable | May increase steric hindrance or alter pKa. |
| Amino Group | Acetyl | Decrease | Neutralizes basicity, potentially losing a key ionic interaction. |
| α-carbon | Methyl | Variable | Introduces a chiral center, potentially leading to stereospecific interactions. |
| Cyclopropyl Ring | Hydroxyl | Increase/Decrease | Can introduce a new hydrogen bond donor/acceptor or be sterically unfavorable. |
Role of the Cyclopropylmethyl Group in Receptor/Enzyme Binding Affinity and Selectivity
The cyclopropylmethyl group is a common substituent in pharmacologically active compounds, often conferring unique properties that enhance binding affinity and selectivity. Its compact and rigid nature, combined with its electronic characteristics, plays a significant role in molecular recognition.
Steric Contributions of the Cyclopropyl Ring
The three-membered cyclopropyl ring is conformationally restricted and introduces a significant degree of rigidity to the molecule. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The defined spatial orientation of the cyclopropyl group can also facilitate specific hydrophobic interactions within a binding pocket.
In many cases, the cyclopropylmethyl group is preferred over other small alkyl groups due to its unique conformational properties. The bond angles and lengths within the cyclopropane (B1198618) ring differ from those in larger cycloalkanes or linear alkyl chains, which can lead to a more favorable fit in a specific binding site.
Electronic Effects and Orbital Interactions
The electronic nature of the cyclopropyl group is distinct from other alkyl groups. The C-C bonds in a cyclopropane ring have a higher p-character than typical sp3-hybridized carbons, giving them some properties reminiscent of a double bond. This can lead to favorable interactions with aromatic residues in a binding site through π-π or cation-π interactions.
Furthermore, the cyclopropyl group can act as a "metabolic shield," sterically hindering the enzymatic degradation of adjacent functional groups. This can lead to improved metabolic stability and a longer duration of action for the drug molecule.
Influence of the Acetamide Linker on Molecular Recognition
The acetamide linker in the this compound scaffold is not merely a spacer but plays an active role in molecular recognition. Its properties, such as length, rigidity, and hydrogen bonding capacity, are critical for correctly orienting the key pharmacophoric elements for optimal interaction with the target. researchgate.netfrontiersin.orgwuxiapptec.com
The amide bond of the acetamide linker is a key hydrogen bond donor and acceptor. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are often crucial for anchoring the ligand in the binding site. The planarity of the amide bond also imposes conformational constraints on the molecule, which can be beneficial for binding.
The length and flexibility of the linker are also important. frontiersin.org A linker that is too short may not allow the key functional groups to reach their optimal binding positions, while a linker that is too long or too flexible may lead to a significant entropic penalty upon binding. Therefore, the acetamide linker often represents a balance between conformational flexibility and pre-organization for binding.
| Linker Modification | Potential Impact on Binding | Rationale |
| Homologation (e.g., propanamide) | Decrease in affinity | Increased flexibility can lead to an entropic penalty upon binding. |
| Introduction of rigidity (e.g., incorporating a double bond) | Increase in affinity | Pre-organizes the molecule for binding, reducing the entropic cost. |
| Bioisosteric replacement (e.g., thioamide) | Altered binding profile | Changes in hydrogen bonding capacity and electronic properties. |
Hydrogen Bonding Capacity and Amide Conformation
The amide group in the this compound scaffold is a critical determinant of its interaction with biological targets due to its hydrogen bonding capabilities and distinct conformational preferences. The carbonyl oxygen acts as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. These interactions are fundamental to the stable binding of the molecule within a receptor's active site.
The ability of the amide's carbonyl oxygen to accept hydrogen bonds is a recurring theme in the SAR of various bioactive molecules. For instance, in studies of morphinan (B1239233) derivatives, which also contain a cyclopropylmethyl group, a hydrogen bond acceptor in the ligand is considered essential for high-affinity binding to the mu opioid receptor. nih.gov This suggests that the carbonyl oxygen of the this compound scaffold is likely a key interaction point with target proteins.
To illustrate the importance of the amide's hydrogen bonding capacity, a hypothetical SAR table is presented below, based on the principle that modifications disrupting this capacity would likely decrease biological activity.
| Compound | R1 (Amide NH) | R2 (Carbonyl) | Relative Activity | Rationale |
|---|---|---|---|---|
| Reference | H | O | 100% | Parent scaffold with intact H-bond donor and acceptor. |
| Analog 1 | CH3 | O | 50% | Loss of H-bond donor capability at the amide nitrogen. |
| Analog 2 | H | S | 75% | Thioamide can still act as an H-bond acceptor, but with altered geometry and strength. chemrxiv.org |
| Analog 3 | H | CH2 | <10% | Complete loss of the H-bond acceptor carbonyl oxygen. |
Flexibility and Rigidity of the Amide Bond
The presence of the cyclopropylmethyl group on the amide nitrogen introduces a unique blend of flexibility and rigidity. While the three-membered ring is rigid, its connection to the nitrogen via a methylene (B1212753) linker allows it to adopt various spatial orientations. As mentioned, the unusual preference for an ortho conformation around the N-cyclopropyl bond and the significant population of the cis amide rotamer create a distinct conformational profile for this scaffold. nih.gov This can be advantageous in drug design, as it may pre-organize the molecule into a bioactive conformation that fits a specific binding pocket, thereby enhancing potency.
The interplay between the rigid amide plane and the flexible flanking groups is crucial for orienting the key pharmacophoric elements—the primary amine and the cyclopropyl moiety—in the correct three-dimensional arrangement for optimal target engagement.
Contributions of the Amine Functionality to Target Engagement
The primary amine group is a key pharmacophoric feature of the this compound scaffold, playing a significant role in target engagement through electrostatic and hydrogen-bonding interactions.
Protonation State and Charge Distribution Effects
At physiological pH, the primary amine group is predominantly protonated, carrying a positive charge. This positive charge is often crucial for forming strong ionic interactions with negatively charged amino acid residues, such as aspartate or glutamate (B1630785), within a receptor's binding site. Studies on the ionization of molecules containing amino groups show that protons tend to localize on the amino group, underscoring its role as a primary site of positive charge. nih.gov
Importance of Amine Basicity in Receptor Interactions
The basicity of the amine, quantified by its pKa, determines the extent of its protonation at a given pH. The lone pair of electrons on the nitrogen atom is responsible for its basic character. libretexts.org The basicity of an amine is influenced by several factors, including inductive effects and hybridization. masterorganicchemistry.com For the this compound scaffold, the amine is attached to an sp3-hybridized carbon, which is generally more basic than amines attached to sp2-hybridized carbons (like in anilines). masterorganicchemistry.com
A well-defined amine basicity is often a prerequisite for potent biological activity, as it ensures the formation of the key ionic and hydrogen-bonding interactions. Modifications to the scaffold that significantly alter the amine's basicity can have a profound impact on its affinity for the target. For example, introducing electron-withdrawing groups near the amine would decrease its basicity and could weaken its interaction with the receptor. Conversely, electron-donating groups could increase basicity.
The following interactive table illustrates the hypothetical effect of modifying the amine's environment on its basicity and resulting biological activity.
| Compound | Modification at α-carbon | Predicted pKa | Relative Activity | Rationale |
|---|---|---|---|---|
| Reference | -CH2-NH2 | ~9.5 | 100% | Optimal basicity for protonation and target interaction. |
| Analog 4 | -CF2-NH2 | < 7.0 | <20% | Strong electron-withdrawing effect of fluorine atoms significantly reduces basicity. masterorganicchemistry.com |
| Analog 5 | -CH(CH3)-NH2 | ~9.7 | 110% | Electron-donating methyl group slightly increases basicity. |
| Analog 6 | -C(CH3)2-NH2 | ~9.8 | 80% | Increased basicity, but steric hindrance may impede optimal binding. |
Integration of SAR Data for Mechanistic Hypotheses
The integration of the SAR data for the this compound scaffold allows for the formulation of mechanistic hypotheses regarding its interaction with biological targets. The key features of a putative binding model would include:
A hydrogen-bond acceptor site in the receptor that interacts with the amide carbonyl oxygen. The specific cis/trans and ortho/anti conformational preferences of the N-cyclopropyl amide would orient this group in a defined region of the binding pocket.
A negatively charged or polar region in the receptor that forms a salt bridge or strong hydrogen bond with the protonated primary amine. The flexibility of the backbone allows this charged group to be positioned for optimal electrostatic interaction.
A hydrophobic pocket that accommodates the cyclopropylmethyl group. The rigidity and lipophilicity of the cyclopropyl ring can contribute to binding affinity through van der Waals or hydrophobic interactions.
By systematically modifying each component of the scaffold—altering the amide's hydrogen-bonding capacity, modulating the amine's basicity, or changing the size and nature of the cyclopropyl group—and observing the resulting changes in biological activity, a detailed picture of the binding interactions can be constructed. This iterative process of design, synthesis, and testing, guided by the principles of SAR, is fundamental to the development of novel and effective therapeutic agents based on the this compound scaffold.
Computational Chemistry and Molecular Modeling Approaches in the Study of 2 Amino N Cyclopropylmethyl Acetamide
Ligand-Based Drug Design (LBDD) Strategies
Ligand-based drug design (LBDD) approaches are particularly valuable when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of molecules known to be active, it is possible to derive a model that captures the essential structural features required for bioactivity.
Pharmacophore modeling is a cornerstone of LBDD that focuses on identifying the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a biological response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
For 2-amino-N-(cyclopropylmethyl)acetamide, a pharmacophore model could be developed using a hypothetical series of structurally related analogs with known biological activities. The process would involve superimposing the active compounds and identifying the common chemical features that are crucial for their activity. The resulting pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features, a process known as virtual screening. This approach can efficiently identify diverse chemical scaffolds with a high probability of being active against the target of interest.
Table 1: Hypothetical Pharmacophoric Features for a Series of this compound Analogs
| Feature Type | Number of Features | Geometric Constraints (Distances in Å) |
| Hydrogen Bond Donor (HBD) | 1 | HBD-HBA: 2.8 - 3.5 |
| Hydrogen Bond Acceptor (HBA) | 2 | HBA1-HBA2: 4.5 - 5.2 |
| Hydrophobic (HYD) | 1 | HYD-HBD: 3.0 - 4.0 |
| Positive Ionizable (PI) | 1 | PI-HBA1: 6.0 - 7.5 |
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating a set of molecular descriptors for each compound that quantify its physicochemical properties, such as hydrophobicity, electronic properties, and steric effects. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a predictive model.
In the study of this compound and its derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, for instance. The model would help in understanding which molecular properties are most influential for the observed biological activity. For example, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the lipophilicity of a particular region of the molecule could lead to enhanced activity. Such insights are invaluable for guiding the synthesis of new, more potent analogs.
Table 2: Example of a QSAR Model for a Hypothetical Series of Aminoacetamide Derivatives
| Descriptor | Coefficient | Standard Error | p-value |
| LogP (Hydrophobicity) | 0.45 | 0.12 | <0.01 |
| Molecular Weight | -0.02 | 0.01 | 0.05 |
| Number of Hydrogen Bond Donors | 0.21 | 0.08 | <0.05 |
| Model Statistics | |||
| R² | 0.85 | ||
| Q² (Cross-validated R²) | 0.78 |
This table represents a hypothetical QSAR model for illustrative purposes.
Structure-Based Drug Design (SBDD) Methodologies
Structure-based drug design (SBDD) relies on the knowledge of the three-dimensional structure of the biological target, which is typically a protein or a nucleic acid. This information allows for the design of ligands that can bind to the target with high affinity and selectivity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their predicted binding affinity. Given the diverse biological activities of related acetamide (B32628) and cyclopropane-containing compounds, potential targets for this compound could include enzymes such as cyclooxygenase-2 (COX-2) or monoamine oxidase A (MAO-A).
A molecular docking study of this compound into the active site of COX-2, for example, could reveal key interactions, such as hydrogen bonds between the amide group of the ligand and amino acid residues in the active site, and hydrophobic interactions involving the cyclopropyl (B3062369) group. The docking score would provide an estimate of the binding affinity, which can be used to rank and prioritize compounds for further experimental testing.
Table 3: Hypothetical Molecular Docking Results of this compound with a Target Protein
| Parameter | Value |
| Docking Score (kcal/mol) | -8.2 |
| Predicted Interactions | |
| Hydrogen Bonds | Arg120, Tyr355 |
| Hydrophobic Interactions | Leu352, Val523, Ser353 |
| Pi-Alkyl Interactions | Phe518 |
This table presents hypothetical docking results for illustrative purposes.
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide detailed information about the conformational changes of both the ligand and the protein upon binding, as well as the stability of the ligand-protein complex over time.
For a predicted complex of this compound and its target protein obtained from molecular docking, an MD simulation would be performed to assess its stability. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms would be monitored to ensure that the complex remains in a stable conformation throughout the simulation. Furthermore, MD simulations can reveal the dynamics of key interactions, such as the formation and breaking of hydrogen bonds, which are crucial for understanding the binding mechanism.
While molecular docking provides a relatively fast estimation of binding affinity, more accurate predictions can be obtained through binding free energy calculations. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) are commonly used for this purpose.
The MM/PBSA method calculates the binding free energy by combining the molecular mechanics energy of the complex with the solvation free energy, which is typically calculated using implicit solvent models. FEP, on the other hand, is a more rigorous and computationally expensive method that involves alchemically transforming the ligand into another molecule or into nothing in both the bound and unbound states to calculate the relative or absolute binding free energy. These calculations can provide a more quantitative assessment of the binding affinity of this compound to its target and are particularly useful for guiding lead optimization by predicting the effect of chemical modifications on binding potency.
Quantum Mechanical (QM) Calculations for Electronic Properties
Quantum mechanics provides the fundamental framework for understanding the electronic structure and properties of molecules at the atomic level. wikipedia.org Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to perform exhaustive calculations on a molecule's geometry and electronic distribution. imist.maresearchgate.net For a molecule like this compound, these calculations typically begin with a geometry optimization to find the most stable three-dimensional conformation. This optimized structure is then used for subsequent calculations of various electronic parameters. researchgate.net
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. nih.gov A smaller energy gap generally signifies higher reactivity. nih.gov
Another key electronic property is the Molecular Electrostatic Potential (MEP). The MEP is a 3D map that illustrates the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This map is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or enzymes. Electron-rich areas, typically found around electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack, while electron-poor regions are prone to nucleophilic attack.
Illustrative Data Table: Predicted Electronic Properties of this compound
Disclaimer: The following data are hypothetical and presented for illustrative purposes to demonstrate the typical output of quantum mechanical calculations, as specific published data for this compound are not available.
| Parameter | Calculation Method | Predicted Value | Unit |
| HOMO Energy | DFT/B3LYP/6-311G(d,p) | -6.5 | eV |
| LUMO Energy | DFT/B3LYP/6-311G(d,p) | 2.1 | eV |
| HOMO-LUMO Gap | DFT/B3LYP/6-311G(d,p) | 8.6 | eV |
| Dipole Moment | DFT/B3LYP/6-311G(d,p) | 3.2 | Debye |
Quantum mechanical calculations can predict a molecule's reactivity at specific sites. Local reactivity descriptors, such as Fukui functions, are derived from DFT to identify which atoms in the molecule are most likely to participate in electrophilic or nucleophilic reactions. researchgate.net
Furthermore, the MEP map is instrumental in predicting protonation states. The most negative potential regions on the MEP surface indicate the most likely sites for protonation. For this compound, the primary amine and the amide oxygen are expected to be the primary sites of negative potential. By calculating the energy of the protonated forms at different sites, computational models can determine the most stable protonated species and estimate the molecule's pKa value, a critical parameter influencing its solubility and interaction in biological systems.
Predictive Modeling for Absorption and Distribution Properties (excluding human data)
Beyond electronic properties, computational models are widely used to predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics. These in silico approaches are cost-effective and allow for high-throughput screening of potential drug candidates before they are synthesized. mdpi.com
A molecule's ability to pass through biological membranes, such as the intestinal wall, is a key determinant of its oral bioavailability. In silico models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are frequently developed to predict this permeability. mdpi.comnih.gov These models establish a mathematical relationship between a set of calculated molecular descriptors and experimentally determined permeability values (e.g., from Caco-2 cell or Parallel Artificial Membrane Permeability Assays, PAMPA). mdpi.comnih.govresearchgate.net
Key molecular descriptors used in these models often include lipophilicity (LogP or LogD), polar surface area (PSA), molecular weight, and hydrogen bond counts. mdpi.com By calculating these descriptors for this compound, its permeability can be estimated using established QSAR models.
Illustrative Data Table: Calculated Molecular Descriptors for Permeability Prediction
Disclaimer: The following data are hypothetical and presented for illustrative purposes to demonstrate the typical inputs for in silico permeability models, as specific published data for this compound are not available.
| Molecular Descriptor | Predicted Value | Significance in Permeability |
| Molecular Weight | 142.20 | Lower weight often correlates with better permeability |
| XLogP3 | 0.5 | Measures lipophilicity; moderate values are often optimal |
| Polar Surface Area (PSA) | 55.1 Ų | Lower PSA is generally associated with higher permeability |
| Hydrogen Bond Donors | 2 | Fewer donors can improve membrane passage |
| Hydrogen Bond Acceptors | 2 | Fewer acceptors can improve membrane passage |
| Predicted Permeability (PAMPA) | Moderate | Overall assessment based on descriptors |
Once absorbed, a compound's distribution in the body is heavily influenced by its binding to plasma proteins, such as albumin. High plasma protein binding (PPB) can limit the amount of free compound available to exert its therapeutic effect. Computational methods can provide an early assessment of a compound's likely PPB percentage.
These predictive models often rely on physicochemical properties, particularly lipophilicity (LogP for neutral compounds and LogD for ionizable compounds at physiological pH). nih.govresearchgate.net Nonlinear regression analyses are used to build formulas that correlate these properties with the experimental PPB values for a diverse set of compounds. nih.gov By calculating the LogD at pH 7.4 for this compound, its potential to bind to plasma proteins can be estimated.
Illustrative Data Table: Predicted Plasma Protein Binding Properties
Disclaimer: The following data are hypothetical and presented for illustrative purposes to demonstrate the typical inputs for computational PPB models, as specific published data for this compound are not available.
| Parameter | Predicted Value | Implication for Plasma Protein Binding |
| LogD at pH 7.4 | -0.8 | Low lipophilicity at physiological pH |
| Predicted % PPB | < 40% | Suggests low to moderate binding to plasma proteins |
Future Research Directions and Untapped Potential of 2 Amino N Cyclopropylmethyl Acetamide Scaffolds
Exploration of Novel Synthetic Pathways for Complex Architectures
The development of novel therapeutics based on the 2-amino-N-(cyclopropylmethyl)acetamide scaffold is contingent on the ability to generate diverse and complex molecular architectures. While classical synthetic routes provide access to the basic scaffold, future research will necessitate the exploration of more advanced and efficient methodologies to access novel chemical space. hilarispublisher.com
Key areas for exploration include:
Late-Stage Functionalization: Developing methods for C-H activation on both the cyclopropyl (B3062369) ring and the acetamide (B32628) backbone would enable the introduction of various functional groups into advanced intermediates. This strategy avoids de novo synthesis for each new analog, significantly accelerating the generation of compound libraries.
Flow Chemistry: Continuous flow synthesis can offer improved reaction control, safety, and scalability compared to traditional batch processes. Applying flow chemistry to multi-step syntheses of complex derivatives could streamline production and facilitate rapid optimization of reaction conditions.
Photoredox Catalysis: Visible-light photoredox catalysis opens up unique reaction pathways under mild conditions, allowing for the construction of previously inaccessible analogs. This could be particularly useful for creating complex carbon-carbon and carbon-heteroatom bonds.
These advanced synthetic strategies are crucial for building diverse libraries of compounds necessary for comprehensive biological screening. hilarispublisher.com
| Synthetic Strategy | Potential Advantages for Scaffold Diversification | Key Challenges |
| Late-Stage C-H Activation | Rapid derivatization of core structure; avoids lengthy de novo synthesis. | Achieving high regioselectivity on the scaffold. |
| Flow Chemistry | Enhanced scalability, safety, and reaction control; potential for automation. | High initial setup cost; optimization of flow parameters. |
| Photoredox Catalysis | Access to unique chemical transformations under mild conditions. | Substrate scope limitations; requirement for specialized equipment. |
Advancements in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) Utilizing the Scaffold
The relatively low molecular weight and structural simplicity of the this compound core make it an ideal starting point for Fragment-Based Drug Discovery (FBDD). nih.govmdpi.com FBDD involves screening small "fragments" that typically bind with low affinity but high ligand efficiency to a biological target. These initial hits are then grown or linked to produce high-affinity leads.
Future efforts should focus on:
Developing Focused Fragment Libraries: Creating a library of fragments based on the this compound scaffold itself and its immediate derivatives would be a strategic starting point.
Utilizing Biophysical Screening Methods: Techniques such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography are essential for detecting the weak binding interactions characteristic of fragments.
Mega-Throughput Screening: For larger libraries derived from the scaffold, mega-throughput screening platforms that can assess millions of compounds rapidly will be crucial for identifying initial hits against a wide range of targets. nih.govchemrxiv.org These platforms often use advanced techniques like affinity selection mass spectrometry or bead-based sorting. chemrxiv.orgnih.gov
The integration of the scaffold into HTS and FBDD campaigns can significantly increase the probability of identifying novel hit compounds for challenging biological targets. nih.govmdpi.com
Application of Artificial Intelligence and Machine Learning in Optimizing Cyclopropylmethylacetamide Derivatives
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and reducing costs. nih.govnih.gov These computational tools can be powerfully applied to the optimization of this compound derivatives.
Potential applications include:
Predictive Modeling: ML models can be trained on existing data to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing researchers to prioritize the synthesis of candidates with favorable drug-like properties. youtube.com
De Novo Design: Generative AI models can design entirely new molecules based on the cyclopropylmethylacetamide scaffold, optimized for predicted activity against a specific biological target while adhering to synthetic feasibility constraints.
Reaction Prediction: AI tools can predict the outcomes of chemical reactions and suggest optimal synthetic routes, aiding chemists in the lab. innovationnewsnetwork.commit.edu This accelerates the synthesis of novel, computationally designed derivatives.
By leveraging AI and ML, researchers can more intelligently navigate the vast chemical space around the core scaffold, focusing resources on the most promising candidates. nih.gov
| AI/ML Application | Input Data Example | Predicted Output | Impact on Research |
| ADMET Prediction | 2D/3D structure of a derivative | Solubility, permeability, metabolic stability, potential toxicity | Prioritizes synthesis of compounds with better safety and pharmacokinetic profiles. |
| De Novo Design | Target protein structure, desired properties | Novel derivative structures with high predicted binding affinity | Expands chemical space with potentially more potent and novel compounds. |
| Synthesis Planning | Target molecule structure | Step-by-step synthetic pathway, reaction conditions | Reduces trial-and-error in the lab, accelerating compound synthesis. innovationnewsnetwork.com |
Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Identification (preclinical focus)
Understanding a compound's metabolic fate is critical during preclinical development. nih.govwuxiapptec.com Identifying metabolites is essential to ensure that animal models used for toxicology studies are exposed to the same compounds as humans, a concept central to Metabolites in Safety Testing (MIST) guidelines. evotec.comadmescope.com
Future research should employ advanced analytical techniques to study this compound derivatives:
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap MS are indispensable for identifying and structurally elucidating unknown metabolites in complex biological matrices (in vitro incubations with liver microsomes or hepatocytes). sciex.com
Liquid Chromatography-Mass Spectrometry (LC-MS): Developing sensitive and robust LC-MS methods is crucial for the quantitative analysis of the parent compound and its key metabolites in plasma and tissue samples from preclinical pharmacokinetic studies.
Isotopic Labeling: Synthesizing radiolabeled (e.g., ¹⁴C or ³H) or stable-isotope labeled (e.g., ²H or ¹³C) versions of lead compounds can greatly facilitate metabolite tracking and quantification.
A thorough understanding of the metabolic profile at the preclinical stage can prevent late-stage failures and ensure the selection of appropriate species for safety assessment. wuxiapptec.com
Expanding the Scope of Biological Targets for Cyclopropylmethylacetamide Modulation
The structural features of the this compound scaffold, particularly the rigid cyclopropyl group, suggest its potential for interacting with a variety of biological targets. The cyclopropyl moiety is considered a "privileged" fragment in medicinal chemistry, often found in compounds targeting the central nervous system (CNS) and kinases. semanticscholar.orgnih.gov
Future research should aim to screen libraries of these derivatives against a broader range of target classes beyond initial discovery areas. Potential target families to explore include:
G-Protein Coupled Receptors (GPCRs): Many CNS-active drugs target GPCRs, and the conformational constraint provided by the cyclopropyl group could lead to high selectivity and potency.
Ion Channels: These membrane proteins are critical in neuronal signaling and represent another important class of CNS targets.
Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, are increasingly important targets in oncology and other diseases.
Protein-Protein Interactions (PPIs): The scaffold could serve as a starting point for designing molecules that disrupt disease-relevant PPIs, which are often considered challenging targets.
A systematic expansion of target screening will be key to unlocking the full therapeutic potential of this versatile scaffold.
Design of Optically Pure this compound Stereoisomers for Enhanced Specificity
The presence of a chiral center at the alpha-carbon of the 2-aminoacetamide moiety means that these compounds exist as enantiomers. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities, potencies, and safety profiles. vt.edu
Therefore, a critical direction for future research is the development of optically pure stereoisomers:
Asymmetric Synthesis: Developing synthetic routes that directly produce a single enantiomer (e.g., using chiral auxiliaries or catalysts) is the most efficient approach to obtaining optically pure compounds. nih.gov
Chiral Chromatography: For racemic mixtures, chiral separation techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, can be used to isolate the individual enantiomers for biological evaluation. jackwestin.comkhanacademy.org
Investigating the individual stereoisomers is essential for developing drugs with improved therapeutic indices. The "eutomer" (the more active enantiomer) can be advanced, potentially leading to a more specific mechanism of action and a cleaner side-effect profile compared to the racemic mixture.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
